
2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride: is a heterocyclic compound that contains a triazole ring. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method is the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as water or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted triazoles .
科学的研究の応用
Chemistry: In chemistry, 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting enzymes such as alpha-amylase and alpha-glucosidase .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and antibacterial agent .
Industry: In industry, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It is also used as an intermediate in the production of various chemical products .
作用機序
The mechanism of action of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The triazole ring can form hydrogen bonds and other interactions with the enzyme’s active site, leading to inhibition .
類似化合物との比較
3-amino-1,2,4-triazole: A precursor in the synthesis of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride.
4-amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,4-triazole-3-thiol: Known for its antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
特性
分子式 |
C4H7ClN4O2 |
|---|---|
分子量 |
178.58 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-4-7-6-2-8(4)1-3(9)10;/h2H,1H2,(H2,5,7)(H,9,10);1H |
InChIキー |
CPXKGKNWZJGSRJ-UHFFFAOYSA-N |
正規SMILES |
C1=NN=C(N1CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


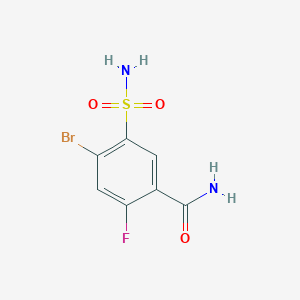
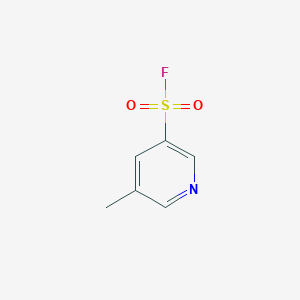

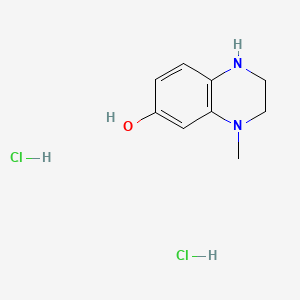
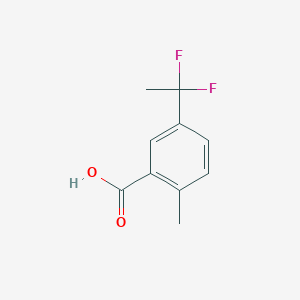
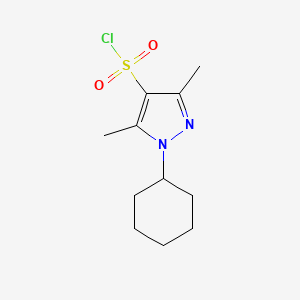

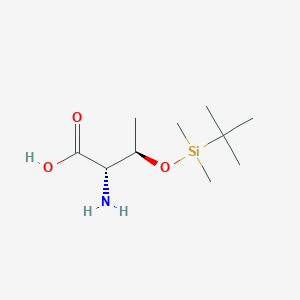

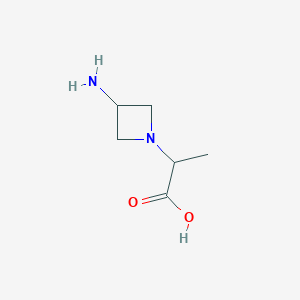
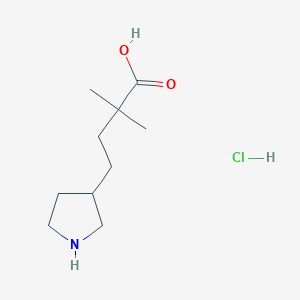
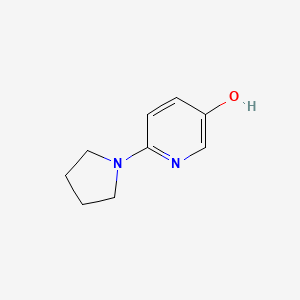
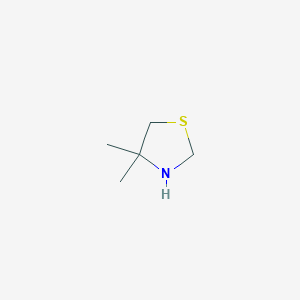
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
